2-{[3-(trifluoromethoxy)phenoxy]methyl}oxirane
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Overview
Description
2-{[3-(trifluoromethoxy)phenoxy]methyl}oxirane is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoromethoxy group imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in the synthesis of advanced materials and pharmaceuticals due to its ability to undergo diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(trifluoromethoxy)phenoxy]methyl}oxirane typically involves the reaction of m-(trifluoromethyl)phenol with epichlorohydrin. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(trifluoromethoxy)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-{[3-(trifluoromethoxy)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and labeling agents.
Medicine: Its stability and reactivity are leveraged in the design of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism by which 2-{[3-(trifluoromethoxy)phenoxy]methyl}oxirane exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, thereby modifying their function. This reactivity is crucial in applications such as drug design and material science.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
2-{[3-(trifluoromethoxy)phenoxy]ethyl}oxirane: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
2-{[3-(trifluoromethoxy)phenoxy]methyl}oxirane is unique due to the presence of the trifluoromethoxy group, which imparts enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Properties
CAS No. |
1058159-62-8 |
---|---|
Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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